molecular formula C26H18N2O3S B11575804 N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine

N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B11575804
M. Wt: 438.5 g/mol
InChI Key: PSHRUGGEIHWGEJ-NHFJDJAPSA-N
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Description

N-[(4E)-2-(2H-1,3-Benzodioxol-5-yl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of benzodioxole, chromene, and thiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4E)-2-(2H-1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Chromene Ring: The chromene ring is often formed via the cyclization of ortho-hydroxyaryl aldehydes with phenols in the presence of acid catalysts.

    Construction of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Final Coupling Reaction: The final step involves the coupling of the benzodioxole, chromene, and thiazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and chromene moieties.

    Reduction: Reduction reactions can occur at the thiazole ring, leading to the formation of dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-[(4E)-2-(2H-1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various functional compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and chromene moieties may interact with hydrophobic pockets, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4E)-2-(2H-1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine shares structural similarities with other benzodioxole, chromene, and thiazole derivatives.
  • Examples include 1,3-benzodioxole-5-carboxylic acid, 4H-chromen-4-one, and 2-aminothiazole.

Uniqueness

  • The unique combination of benzodioxole, chromene, and thiazole moieties in a single molecule distinguishes this compound from others.
  • Its specific structural arrangement may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H18N2O3S

Molecular Weight

438.5 g/mol

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)chromen-4-imine

InChI

InChI=1S/C26H18N2O3S/c1-16-25(17-7-3-2-4-8-17)28-26(32-16)27-20-14-23(31-21-10-6-5-9-19(20)21)18-11-12-22-24(13-18)30-15-29-22/h2-14H,15H2,1H3/b27-20+

InChI Key

PSHRUGGEIHWGEJ-NHFJDJAPSA-N

Isomeric SMILES

CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Canonical SMILES

CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Origin of Product

United States

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